

An In-depth Technical Guide to N-Ethylbenzylamine (CAS 14321-27-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethylbenzylamine**

Cat. No.: **B194571**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Ethylbenzylamine** (CAS 14321-27-8), a secondary amine widely utilized as a versatile intermediate in organic synthesis. This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, analytical characterization, and its applications, particularly within the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

N-Ethylbenzylamine is a colorless to pale yellow liquid with a characteristic amine-like odor.^[1] It is an organic compound that is miscible with common organic solvents and slightly soluble in water.^[1] Below is a summary of its key physicochemical properties.

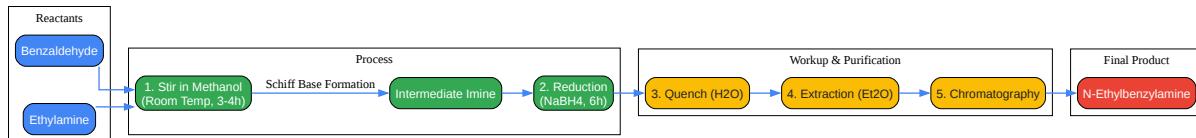
Property	Value	Reference(s)
CAS Number	14321-27-8	[1] [2]
Molecular Formula	C ₉ H ₁₃ N	[1] [2] [3]
Molecular Weight	135.21 g/mol	[1] [3] [4]
Appearance	Colorless to pale yellow liquid	[1] [2]
Boiling Point	191-194 °C	[5]
Density	0.909 g/mL at 25 °C	[2] [5]
Refractive Index (n ₂₀ /D)	1.511	[2] [5]
pKa	9.77 ± 0.10 (Predicted)	[1]
Flash Point	69 °C (156.2 °F) - closed cup	[6]
Solubility	Slightly soluble in water; miscible with common organic solvents	[1]
InChI Key	HVAAHUDGWQAAOJ- UHFFFAOYSA-N	
Canonical SMILES	CCNCC1=CC=CC=C1	[1]

Synthesis of N-Ethylbenzylamine

N-Ethylbenzylamine is primarily synthesized through reductive amination. This common and efficient method involves the reaction of benzaldehyde with ethylamine to form an intermediate imine, which is then reduced *in situ* to the final secondary amine product.

Experimental Protocol: Reductive Amination

This protocol outlines a general laboratory-scale synthesis of **N-Ethylbenzylamine**.


Materials:

- Benzaldehyde

- Ethylamine (solution in a suitable solvent, e.g., methanol)
- Sodium borohydride (NaBH_4)
- Methanol
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Water

Procedure:

- To a solution of benzaldehyde (10 mmol) in methanol (20 mL), add ethylamine (10 mmol).
- Stir the reaction mixture at room temperature for 3-4 hours to facilitate the formation of the Schiff base (imine).
- Cool the mixture in an ice bath and add sodium borohydride (5.0 mmol) portion-wise. The addition should be controlled to manage the exothermic reaction.
- After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 6 hours.^[7]
- Quench the reaction by slowly adding water (10 mL).
- Extract the product with diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with saturated aqueous NaCl (30 mL).^[7]
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.^[7]
- The resulting residue can be purified by silica gel chromatography, eluting with a mixture of dichloromethane and methanol, to obtain pure **N-Ethylbenzylamine** as a light yellow oil.^[7]

[Click to download full resolution via product page](#)

Synthesis workflow for **N-Ethylbenzylamine** via reductive amination.

Analytical Methods

The purity and identity of **N-Ethylbenzylamine** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

GC is a standard method to assess the purity of **N-Ethylbenzylamine**, often achieving $\geq 99.0\%$ for commercial-grade products.[2]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be employed for the analysis of **N-Ethylbenzylamine**.

Typical Protocol:

- Column: Newcrom R1 or equivalent C18 column.[8][9]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[8][9]
- Detection: UV detection is suitable.

- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8][9]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of **N-Ethylbenzylamine**.

- ^1H NMR: Proton NMR spectra provide characteristic signals for the ethyl and benzyl groups. [10][11]
- IR Spectroscopy: Infrared spectra show characteristic peaks for N-H and C-N stretching, as well as aromatic C-H bonds.[4][12]
- Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight, with a top peak at m/z 91, corresponding to the tropyl cation (a common fragment for benzyl compounds), and a second-highest peak at m/z 120.[4][13]

Applications in Research and Drug Development

N-Ethylbenzylamine's primary role is as a building block in the synthesis of more complex molecules.[1] Its secondary amine functionality allows for a variety of chemical transformations, making it a valuable intermediate in the pharmaceutical and agrochemical sectors.[1][14][15]

Pharmaceutical Intermediate

The compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][16] For instance, it has been utilized in the preparation of 2-[(N-Benzyl, N-ethyl)amino] derivatives from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a scaffold of interest in medicinal chemistry.[5][6][16]

While **N-Ethylbenzylamine** itself is not known for direct biological activity or interaction with specific signaling pathways, its derivatives are designed to target a wide range of biological systems. The mechanism of action is therefore dependent on the final synthesized drug.[1]

[Click to download full resolution via product page](#)

Logical workflow of **N-Ethylbenzylamine** as a pharmaceutical intermediate.

Safety and Handling

N-Ethylbenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[\[4\]](#)[\[6\]](#)[\[17\]](#)

- **Handling:** Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing mist, vapors, or spray.[\[17\]](#)
- **Storage:** Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from heat, sparks, open flames, and incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[\[17\]](#) Storage at 2-8°C is recommended.[\[1\]](#)
- **Toxicity:** The compound is considered moderately toxic.[\[1\]](#) Ingestion or inhalation of large quantities can lead to severe health effects, including central nervous system depression.[\[1\]](#) There is no conclusive evidence linking it to carcinogenic activity.[\[1\]](#)

This guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling **N-Ethylbenzylamine** and adhere to all institutional and governmental safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. chemscene.com [chemscene.com]
- 4. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethylbenzylamine | 14321-27-8 [chemicalbook.com]
- 6. N-Ethylbenzylamine 97 14321-27-8 [sigmaaldrich.com]
- 7. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 8. N-Ethylbenzylamine | SIELC Technologies [sielc.com]
- 9. Separation of N-Ethylbenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. N-Ethylbenzylamine(14321-27-8) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. N-Ethylbenzylamine(14321-27-8) IR Spectrum [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. nbinfo.com [nbinfo.com]
- 15. nbinfo.com [nbinfo.com]
- 16. Cas 14321-27-8,N-Ethylbenzylamine | lookchem [lookchem.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Ethylbenzylamine (CAS 14321-27-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194571#n-ethylbenzylamine-cas-number-14321-27-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com